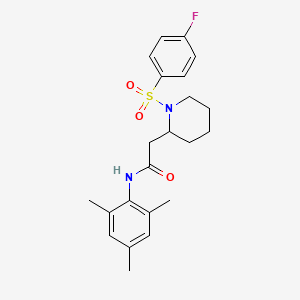

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O3S/c1-15-12-16(2)22(17(3)13-15)24-21(26)14-19-6-4-5-11-25(19)29(27,28)20-9-7-18(23)8-10-20/h7-10,12-13,19H,4-6,11,14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKVKWLHONCBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be described by its molecular formula and has a molecular weight of approximately 303.40 g/mol. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides, followed by acylation with mesityl acetic acid derivatives. This process allows for the introduction of the 4-fluorophenyl sulfonyl group, which is critical for its biological activity.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in signaling pathways. Research indicates that compounds with similar structures often act as modulators of prokineticin receptors, which are implicated in various physiological processes.

Pharmacological Profile

Studies have demonstrated that this compound exhibits:

- Antidepressant-like effects : By modulating serotonin and norepinephrine levels.

- Antinociceptive properties : Through inhibition of pain pathways, potentially making it useful for pain management.

- Anti-inflammatory activity : By reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

-

Prokineticin Receptor Modulation :

A study published in 2018 explored the effects of sulfonamide derivatives, including those similar to our compound, on prokineticin receptors. Results indicated that these compounds could effectively modulate receptor activity, influencing pain and mood disorders . -

Synthesis and Evaluation :

A series of related compounds were synthesized and evaluated for their biological activity, demonstrating that modifications to the piperidine ring and sulfonyl group significantly impacted their efficacy . -

In Vivo Studies :

Animal studies have shown that administration of the compound leads to measurable changes in behavior consistent with antidepressant effects. The mechanisms were linked to enhanced serotonergic signaling in specific brain regions .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to similar compounds:

Comparison with Similar Compounds

Key Observations :

Piperidine vs. Piperazine Cores: The target compound and compound 6k/6l differ in their heterocyclic cores (piperidine vs. Piperazine derivatives often exhibit enhanced solubility due to additional nitrogen atoms .

Sulfonyl Group Placement: The 4-fluorophenylsulfonyl group in the target compound contrasts with the benzenesulfonamide groups in 6k/6l, which include sulfamoylamino functionalities. Sulfonyl groups generally improve metabolic stability but may reduce membrane permeability .

Physicochemical and Pharmacological Implications

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide, and how can purity be optimized?

- Methodological Answer : A multi-step approach is typical for piperidine-based sulfonamides. For example, start with functionalizing piperidine via sulfonylation using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent coupling with mesitylacetamide derivatives can be achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Analytical HPLC with UV detection (λ = 254 nm) confirms purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorophenyl groups) to confirm regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. Fourier-transform infrared spectroscopy (FTIR) identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups. X-ray crystallography may resolve ambiguous stereochemistry if single crystals are obtainable .

Q. What preliminary assays are recommended to evaluate its biochemical activity?

- Methodological Answer : Prioritize in vitro receptor-binding assays (e.g., radioligand displacement for GPCRs or kinase inhibition assays). Use cell lines expressing target receptors (e.g., HEK293 for CNS targets) and measure IC₅₀ values via dose-response curves. Pair with cytotoxicity screening (MTT assay) to establish therapeutic indices. Structural analogs with sulfonamide groups often target enzymes like carbonic anhydrase or proteases, suggesting similar pathways for exploration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity and selectivity?

- Methodological Answer : Systematically modify substituents:

- Piperidine ring : Introduce alkyl or aryl groups at position 1 to sterically hinder off-target interactions.

- Sulfonyl group : Replace 4-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.

- Mesitylacetamide : Vary the acetamide’s aryl group (e.g., 2,6-dimethyl vs. 2,4,6-trimethyl) to assess steric and electronic impacts.

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to prioritize analogs .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay validation : Ensure consistent buffer conditions (pH, ionic strength) and temperature across studies.

- Control compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate assay sensitivity.

- Data normalization : Express activity as % inhibition relative to positive/negative controls to reduce inter-lab variability.

- Meta-analysis : Statistically aggregate data using tools like RevMan, accounting for outliers and study heterogeneity .

Q. What critical factors must be considered when designing in vivo pharmacokinetic and toxicity studies?

- Methodological Answer :

- Dose selection : Base on in vitro IC₅₀ and MTT results, applying allometric scaling (e.g., mg/kg for rodents).

- Metabolic stability : Assess hepatic microsomal stability (human/rodent) to predict clearance rates.

- Toxicity endpoints : Include histopathology (liver, kidney), hematology, and behavioral monitoring. Acute toxicity (OECD 423) and Ames test (mutagenicity) are mandatory for preclinical profiling.

- Bioanalytical methods : Use LC-MS/MS to quantify plasma/tissue concentrations, ensuring LLOQ < 1 ng/mL .

Safety and Ecological Considerations

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/dermal contact; if exposed, rinse with water for 15 minutes and seek medical evaluation. Store in airtight containers at 4°C, away from oxidizers. Dispose via hazardous waste protocols (e.g., incineration) .

Q. How can researchers assess the ecological impact of this compound if released into the environment?

- Methodological Answer : Conduct OECD 301 biodegradation tests (aqueous solution, activated sludge) to measure half-life. Evaluate bioaccumulation potential via logP (octanol-water partition coefficient; predicted >3 indicates risk). Acute aquatic toxicity (Daphnia magna EC₅₀) and soil mobility (column leaching tests) are critical for environmental risk assessment. Note: Existing data gaps require experimental validation .

Methodological Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.